molecular formula C9H13NO B13523126 2-Methyl-1-(pyridin-3-yl)propan-2-ol CAS No. 6302-12-1

2-Methyl-1-(pyridin-3-yl)propan-2-ol

Cat. No.: B13523126
CAS No.: 6302-12-1
M. Wt: 151.21 g/mol
InChI Key: PYHXEPYSLIXWPP-UHFFFAOYSA-N
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Description

2-Methyl-1-(pyridin-3-yl)propan-2-ol is an organic compound with the molecular formula C9H13NO It features a pyridine ring substituted at the 3-position with a 2-methylpropan-2-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(pyridin-3-yl)propan-2-ol typically involves the reaction of 3-pyridinecarboxaldehyde with isobutyraldehyde in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used.

    Solvent: Common solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-throughput screening for catalyst selection and reaction optimization is common to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(pyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-Methyl-1-(pyridin-3-yl)propan-2-one.

    Reduction: Formation of this compound.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(pyridin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(pyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(pyridin-2-yl)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the hydroxyl group at a different position.

    1-(3-Pyridinyl)-2-propanone: Similar structure but with a ketone group instead of a hydroxyl group.

Uniqueness

2-Methyl-1-(pyridin-3-yl)propan-2-ol is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions with other molecules

Biological Activity

2-Methyl-1-(pyridin-3-yl)propan-2-ol, a compound with a unique structural configuration, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The chemical structure of this compound consists of a propanol backbone with a pyridine ring, which significantly influences its biological interactions. The molecular formula is C11H15NC_11H_{15}N, with a molecular weight of approximately 175.25 g/mol.

Property Value
Molecular FormulaC11H15NC_{11}H_{15}N
Molecular Weight175.25 g/mol
Structural FeaturesPyridine ring, alcohol

The primary mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors:

1. Enzyme Inhibition
This compound acts as an inhibitor of Steroid 11-Beta-Monooxygenase , which is crucial in adrenal steroid synthesis. Inhibition leads to decreased production of adrenal corticosteroids, impacting physiological processes such as stress response and metabolism .

2. Interaction with Cytochrome P450 Enzymes
It has been shown to interact with cytochrome P450 enzymes, which are essential for drug metabolism. The compound can either inhibit or activate these enzymes depending on the specific context.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MDA-MB-2310.0046Strong antiproliferative
HeLa0.058Moderate antiproliferative
PC30.021Strong antiproliferative

The presence of hydroxyl groups in derivatives enhances their biological activity, leading to lower IC50 values, which indicate higher potency against cancer cells .

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound has shown effectiveness in inhibiting bacterial growth, although specific MIC values and comparative studies are still under investigation.

Case Studies and Research Findings

A study focusing on the structure-antiproliferative activity relationship of pyridine derivatives highlighted that modifications in the pyridine ring significantly affect biological activity. The incorporation of electron-donating groups like -OH improved the antiproliferative effects against several cancer cell lines .

Another investigation into the pharmacological properties noted that derivatives of this compound could serve as promising candidates for developing new therapeutic agents due to their ability to modulate enzyme activities and influence cellular pathways .

Properties

CAS No.

6302-12-1

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-methyl-1-pyridin-3-ylpropan-2-ol

InChI

InChI=1S/C9H13NO/c1-9(2,11)6-8-4-3-5-10-7-8/h3-5,7,11H,6H2,1-2H3

InChI Key

PYHXEPYSLIXWPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CN=CC=C1)O

Origin of Product

United States

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